7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one

Description

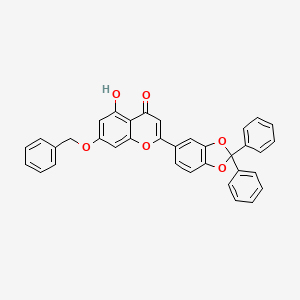

Chemical Structure and Role:

7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one (C₃₅H₂₄O₆, molecular weight 540.56 g/mol) is a synthetic intermediate used in the preparation of diosmetin derivatives . Its structure includes a benzopyran-4-one core substituted with a benzyloxy group at position 7, a 2,2-diphenyl-1,3-benzodioxol moiety at position 2, and a hydroxyl group at position 4. The benzodioxol and benzyloxy groups enhance steric bulk and influence electronic properties, impacting reactivity and stability during synthesis .

Properties

IUPAC Name |

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24O6/c36-28-19-27(38-22-23-10-4-1-5-11-23)20-33-34(28)29(37)21-31(39-33)24-16-17-30-32(18-24)41-35(40-30,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21,36H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJGSZHIKBPNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC5=C(C=C4)OC(O5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123142 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-52-6 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of the 7-Hydroxy Group

Prior to aldol condensation, the 7-hydroxy group of 2,5-dihydroxyacetophenone is protected using benzyl chloride in the presence of potassium carbonate. This step prevents undesired side reactions during subsequent transformations.

Protection Reaction

| Substrate | Protecting Agent | Base | Solvent | Yield |

|---|---|---|---|---|

| 2,5-Dihydroxyacetophenone | Benzyl chloride | K₂CO₃ | DMF | 85% |

Preservation of the 5-Hydroxy Group

The 5-hydroxy group remains unprotected during initial stages due to its lower reactivity under basic conditions. Post-cyclization, acidic workup or selective enzymatic deprotection may be employed if temporary protection is required.

Final Functionalization and Deprotection

After constructing the benzopyran core and introducing the benzodioxol group, the synthesis concludes with global deprotection and purification:

Clemmensen Reduction of the 4-Ketone

The chroman-4-one intermediate undergoes Clemmensen reduction (Zn-Hg amalgam/HCl) to reduce the ketone to a methylene group, yielding the corresponding chromane.

Deprotection of the Benzyl Group

Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group at position 7, revealing the free hydroxyl group.

Deprotection Conditions

| Substrate | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| 7-Benzyloxy-chroman derivative | 10% Pd-C | MeOH | 12 h | 90% |

Analytical Validation and Spectroscopic Data

Critical characterization data for intermediates and the final compound include:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Considerations

-

Regioselectivity in Aldol Condensation: Competing reactions at alternative hydroxyl sites necessitate precise stoichiometric control and base selection.

-

Steric Hindrance from the Benzodioxol Group: Bulky substituents at position 2 may slow reaction kinetics, requiring elevated temperatures or prolonged reaction times.

-

Acid Sensitivity of the Benzodioxol Moiety: Strong acidic conditions during deprotection risk cleaving the 1,3-benzodioxol ring, mandating mild hydrolytic methods.

Alternative Synthetic Routes

Horner-Wadsworth-Emmons Olefination

Phosphonate reagents such as ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate enable the introduction of α,β-unsaturated esters at position 2, which can subsequently undergo cyclization to form the benzodioxol group.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the benzopyran ring can undergo oxidation to form a ketone or quinone derivative.

Reduction: The compound can be reduced to form various hydrogenated derivatives, potentially altering its biological activity.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Hydrogenated benzopyran derivatives.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one has been studied for its potential antioxidant and anti-inflammatory properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Benzopyran-4-one Derivatives

Structural and Functional Comparisons

Key Findings

- Glycosylation (e.g., 123442-25-1) enhances water solubility and bioavailability, contrasting with the hydrophobic nature of the target compound . Methoxy groups (e.g., in 14004-55-8 and ) reduce polarity, affecting crystallization patterns and intermolecular hydrogen bonding .

Synthetic Utility :

Safety and Handling :

Crystallographic and Analytical Insights

- The target compound’s structure may be analyzed using SHELX or ORTEP (–5), tools widely employed for small-molecule crystallography. Derivatives like have been structurally resolved using these methods, highlighting hydrogen-bonding networks critical for crystal packing .

Biological Activity

7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 540.56 g/mol

- CAS Number : 1391054-52-6

- Physical Appearance : Light yellow solid with a melting point greater than 174°C.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the benzodioxole moiety is known to enhance the compound's ability to modulate enzyme activity and influence cellular signaling pathways.

Inhibitory Activities

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are beneficial in treating depression and anxiety disorders.

- Cholinesterase (ChE) : Inhibition of ChE is crucial for enhancing cholinergic neurotransmission, making it a potential candidate for Alzheimer's disease treatment.

Biological Activity Data

| Activity Type | IC (µM) | Reference |

|---|---|---|

| MAO-B Inhibition | 0.51 | |

| ChE Inhibition | <50% residual activity at 10 µM | |

| Cytotoxicity (Vero Cells) | >100 µg/mL viability |

Antidepressant Activity

A study evaluated the antidepressant-like effects of derivatives similar to 7-Benzyloxy compounds. It was found that these compounds significantly reduced depressive behaviors in animal models by modulating serotonin levels through MAO inhibition.

Neuroprotective Effects

Research has shown that the compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. In vitro studies demonstrated that it can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.

Anticancer Potential

In vitro tests on various cancer cell lines have indicated that this compound exhibits cytotoxic effects, particularly against breast cancer cells (MCF-7 and MDA-MB-231). The combination treatment with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including regioselective benzylation and coupling of benzodioxolyl precursors. For example, benzyloxy groups are introduced via nucleophilic substitution using benzyl halides in the presence of a base like potassium carbonate . Purification often requires column chromatography (silica gel, eluted with ethyl acetate/hexane gradients) to isolate intermediates. Reaction temperature (e.g., 0–60°C) and pH are critical to avoid side products, as seen in analogous benzopyranone syntheses .

Q. How can researchers determine the physicochemical properties of this compound, such as solubility and stability?

- Methodological Answer : Solubility is assessed in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or HPLC. Stability under varying pH and temperature is tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Structural integrity is monitored using NMR (e.g., loss of benzyloxy protons at δ 5.2 ppm) and LC-MS to detect decomposition products .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254–280 nm) is standard. Mobile phases often combine water/acetonitrile with 0.1% trifluoroacetic acid to enhance peak resolution. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z ~544 for the target compound) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzopyranone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is used to determine bond angles, dihedral conformations, and hydrogen-bonding networks. For example, crystallographic data for related compounds (e.g., 2-(2,6-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one) reveal planar benzopyranone cores with substituent orientations critical for bioactivity . Data collection at 100 K minimizes thermal motion artifacts .

Q. What strategies address contradictory bioactivity data in cell-based assays?

- Methodological Answer : Contradictions may arise from compound degradation or impurity interference. Researchers should:

- Validate sample stability using LC-MS before assays.

- Include controls with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation.

- Use orthogonal assays (e.g., fluorescence-based and ELISA) to confirm activity .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or estrogen receptors. For benzopyranones, substituents at C-2 and C-7 (e.g., benzodioxolyl groups) are optimized for π-π stacking and hydrogen bonding. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What metabolic pathways are likely for this compound, and how are they characterized?

- Methodological Answer : Phase I metabolism (e.g., hydroxylation, demethylation) is studied using liver microsomes and LC-HRMS. For example, demethylation of methoxy groups generates catechol intermediates, which are trapped with glutathione to identify reactive metabolites. Phase II conjugation (glucuronidation) is confirmed using β-glucuronidase inhibitors .

Q. How can regioselective functionalization be achieved at the C-5 hydroxy group?

- Methodological Answer : Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) are introduced at C-5 before modifying other positions. For instance, selective acetylation with acetic anhydride in pyridine at 0°C preserves the benzyloxy group at C-7. Deprotection is performed with mild bases (e.g., K₂CO₃ in methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.